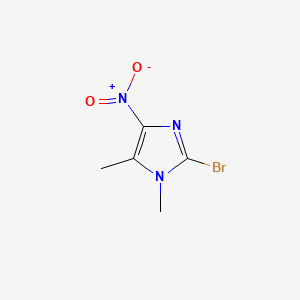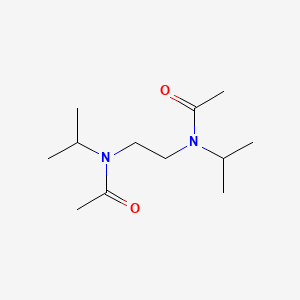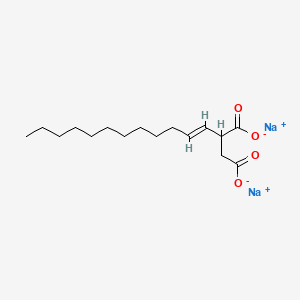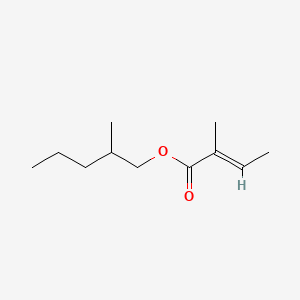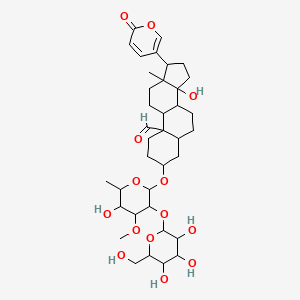
Glucobovoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucobovoside A: is a naturally occurring compound found in the plant Bowiea volubilis (Liliaceae family). It is a complex glycoside with a molecular formula of C37H54O14 and a molecular weight of 722
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic routes for Glucobovoside A are not well-documented in the literature, as it is primarily isolated from natural sources. researchers have explored various extraction and purification techniques to obtain this compound from Bowiea volubilis.
Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the challenges associated with its extraction and purification. Most of the available this compound is obtained through the extraction from plant sources, followed by purification using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Glucobovoside A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of different glycosides and derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Glucobovoside A is used as a precursor in the synthesis of other glycosides and derivatives. Its complex structure makes it a valuable compound for studying glycosidic bond formation and cleavage.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in reducing oxidative stress and inflammation in various in vitro and in vivo models.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: this compound is used in the cosmetic industry for its skin-protective properties. It is included in skincare products for its ability to enhance skin hydration and elasticity.
Wirkmechanismus
Molecular Targets and Pathways: Glucobovoside A exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes involved in oxidative stress and inflammation. The compound modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Helloborin
Corelborin
Helleborin
Uniqueness: Glucobovoside A is unique in its complex glycosidic structure and its diverse biological activities. Unlike other similar compounds, it has shown significant potential in both anti-inflammatory and anti-cancer applications.
Eigenschaften
CAS-Nummer |
11022-62-1 |
|---|---|
Molekularformel |
C37H54O14 |
Molekulargewicht |
722.8 g/mol |
IUPAC-Name |
14-hydroxy-3-[5-hydroxy-4-methoxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C37H54O14/c1-18-27(41)31(46-3)32(51-33-30(44)29(43)28(42)25(15-38)50-33)34(48-18)49-21-8-12-36(17-39)20(14-21)5-6-24-23(36)9-11-35(2)22(10-13-37(24,35)45)19-4-7-26(40)47-16-19/h4,7,16-18,20-25,27-34,38,41-45H,5-6,8-15H2,1-3H3 |
InChI-Schlüssel |
QRUUIMAAXQGKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)C=O)OC7C(C(C(C(O7)CO)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


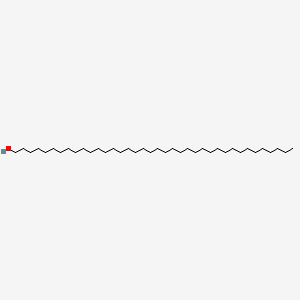

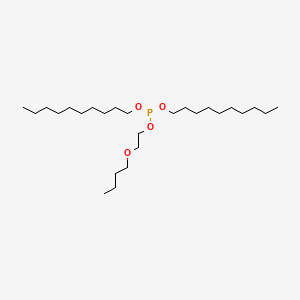
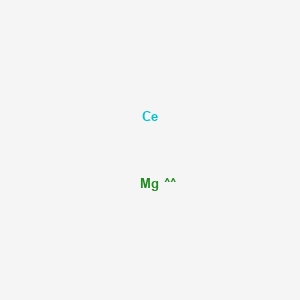
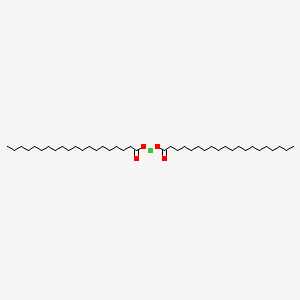
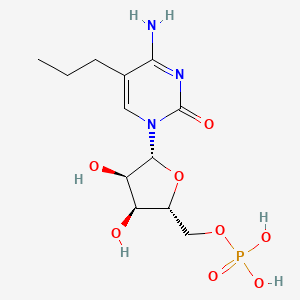

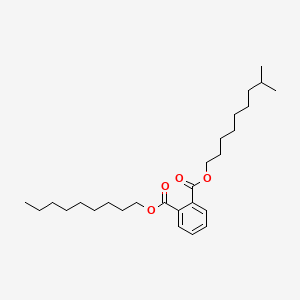
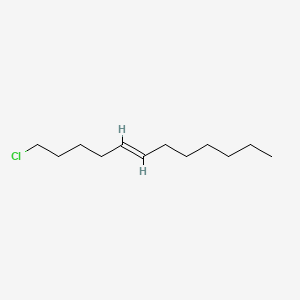
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
